App-butinaca
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2682867-56-5 |
|---|---|
Molecular Formula |
C21H24N4O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-butylindazole-3-carboxamide |
InChI |
InChI=1S/C21H24N4O2/c1-2-3-13-25-18-12-8-7-11-16(18)19(24-25)21(27)23-17(20(22)26)14-15-9-5-4-6-10-15/h4-12,17H,2-3,13-14H2,1H3,(H2,22,26)(H,23,27)/t17-/m0/s1 |
InChI Key |
OYARCJMQMAFMTG-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Chemical Synthesis and Structural Aspects of App Butinaca
Established and Proposed Synthetic Pathways
The synthesis of APP-BUTINACA and related indazole-3-carboxamide SCRAs can be achieved through several established chemical routes. These pathways primarily involve the formation of an amide bond between an N-alkylated indazole-3-carboxylic acid derivative and the appropriate amino acid amide or ester. Two primary strategies are commonly employed: the "alkylation-first" approach and the "precursor-first" approach.
In the alkylation-first pathway , a commercially available indazole-3-carboxylic acid ester, such as methyl 1H-indazole-3-carboxylate, is first N-alkylated at the N1 position of the indazole ring with a suitable alkyl halide, in this case, 1-bromobutane. This reaction is typically carried out in the presence of a base. Following the N-alkylation, the ester group is hydrolyzed to the corresponding carboxylic acid. The resulting N-butyl-indazole-3-carboxylic acid is then coupled with L-phenylalanine amide using a standard peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield this compound. nih.gov A variation of this method involves the direct selective N1-alkylation of indazole-3-carboxylic acid, which can offer improved yields and selectivity. diva-portal.org
The precursor-first pathway involves the initial coupling of the indazole-3-carboxylic acid with L-phenylalanine amide to form the "tail-less" precursor, APP-INACA. This intermediate is then N-alkylated with 1-bromobutane to afford the final product, this compound. This method has gained attention due to the emergence of unregulated tail-less precursors on the illicit market. diva-portal.orgresearchgate.net
Table 1: Comparison of Synthetic Pathways for this compound
| Feature | Alkylation-First Pathway | Precursor-First Pathway |
|---|---|---|
| Starting Material | Methyl 1H-indazole-3-carboxylate or Indazole-3-carboxylic acid | Indazole-3-carboxylic acid and L-phenylalanine amide |
| Key Steps | 1. N-alkylation of the indazole core 2. Ester hydrolysis (if applicable) 3. Amide coupling with L-phenylalanine amide | 1. Amide coupling to form APP-INACA 2. N-alkylation of the precursor | | Key Intermediate | 1-butyl-1H-indazole-3-carboxylic acid | N-(1-amino-3-phenyl-1-oxopropan-2-yl)-1H-indazole-3-carboxamide (APP-INACA) | | Primary Application | Established laboratory synthesis | Relevant to clandestine synthesis and analysis of street samples |
Precursor Chemistry and Synthetic Intermediate Analysis
The synthesis of this compound relies on key precursors and the formation of specific synthetic intermediates. The primary precursors are an indazole-3-carboxylic acid derivative, a butylating agent (e.g., 1-bromobutane), and an L-phenylalanine derivative.
A crucial synthetic intermediate is the "tail-less" precursor, N-(1-amino-3-phenyl-1-oxopropan-2-yl)-1H-indazole-3-carboxamide , also referred to as APP-INACA . This compound represents the core structure of this compound without the N-butyl chain. The analysis of synthetic samples has revealed that tail-less precursors can sometimes be present as impurities in the final product, indicating an incomplete N-alkylation reaction. diva-portal.org The presence of such intermediates is of significant interest in forensic chemistry for identifying the synthetic route used in clandestine laboratories. researchgate.net
Another key intermediate, particularly in the alkylation-first pathway, is 1-butyl-1H-indazole-3-carboxylic acid . This compound is formed by the N-alkylation of the indazole ring system. The regioselectivity of this alkylation step is critical, as alkylation can potentially occur at the N1 or N2 position of the indazole ring. However, synthetic methods have been optimized to favor the formation of the N1-alkylated isomer, which is the isomer found in this compound. diva-portal.org
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to identify and characterize these precursors and intermediates, ensuring the purity and structural integrity of the final compound. nih.gov
Derivatization and Analog Synthesis Strategies for Research Applications
The chemical structure of this compound has been systematically modified to explore structure-activity relationships (SARs) at the cannabinoid receptors. These derivatization and analog synthesis strategies are crucial for understanding the pharmacological properties of this class of compounds. The modifications typically target one of the three main structural components of the molecule: the amino acid head group, the N-alkyl tail, or the indazole core. nih.govnih.gov
Modification of the Amino Acid Head Group: The L-phenylalanine amide moiety can be replaced with other amino acid derivatives to investigate the impact of the side chain on receptor binding and activation. For instance, analogs have been synthesized with valine (AB-BUTINACA) and tert-leucine (ADB-BUTINACA) in place of phenylalanine. These studies have revealed that the bulk and lipophilicity of the amino acid side chain can significantly influence the potency and efficacy of the compound. rsc.org
Variation of the N-Alkyl Tail: The N-butyl tail of this compound can be altered in length or functionalized to probe its interaction with the receptor. Analogs with different alkyl chain lengths (e.g., pentyl, hexyl) have been synthesized. Furthermore, the introduction of functional groups, such as a terminal fluorine (e.g., this compound's 4-fluorobutyl analog) or a cyano group, has been explored to modulate the compound's properties. nih.gov
Alteration of the Core Structure: The indazole core can be replaced with other heterocyclic systems to assess the importance of this scaffold for cannabinoid receptor activity. Common core modifications include the substitution of the indazole with an indole (B1671886) (resulting in APP-BUTICA) or a 7-azaindole (B17877). These changes can affect the planarity and electronic properties of the molecule, thereby influencing its pharmacological profile. nih.gov
Table 2: Examples of this compound Analogs for Research Applications
| Analog Name | Structural Modification | Research Purpose |
|---|---|---|
| AB-BUTINACA | Phenylalanine replaced with Valine | Investigate the effect of a smaller, branched alkyl side chain in the amino acid moiety. |
| ADB-BUTINACA | Phenylalanine replaced with tert-Leucine | Study the impact of a bulky tert-butyl side chain on receptor interaction. |
| APP-PINACA | Butyl tail replaced with a Pentyl tail | Examine the influence of alkyl tail length on potency and efficacy. |
| 4F-APP-BUTINACA | Butyl tail replaced with a 4-fluorobutyl tail | Assess the effect of terminal fluorination on pharmacological activity. |
| APP-BUTICA | Indazole core replaced with an Indole core | Determine the importance of the indazole nitrogen atoms for receptor binding. |
Molecular Pharmacology: in Vitro Receptor Interactions of App Butinaca
Cannabinoid Receptor Binding Affinity Studies (CB1 and CB2)
Investigations into the binding affinity of App-butinaca at the CB1 and CB2 receptors reveal that it, along with related compounds in its structural class, generally exhibits high affinity for both receptor subtypes researchgate.netebi.ac.uknih.gov. These studies, which often examine systematic libraries of amino acid-derived indole-, indazole-, and 7-azaindole-3-carboxamides, place this compound within a group of ligands demonstrating significant interaction with the endocannabinoid system researchgate.netebi.ac.uknih.gov. While specific Ki values for this compound can vary slightly depending on the assay and the specific study cohort, the general trend indicates potent binding. For instance, studies characterizing libraries that include this compound have reported high affinity for CB1 receptors, with Ki values ranging from 0.299 to 538 nM, and for CB2 receptors, with Ki values typically between 0.912 and 2190 nM researchgate.netebi.ac.uknih.gov. Furthermore, comparative analyses suggest that this compound may display a greater potency at the CB2 receptor compared to the CB1 receptor, as indicated by studies observing a 153-fold greater potency at hCB2 receptors than at hCB1 receptors for a related compound, APP-BINACA nih.gov.
Table 1: Cannabinoid Receptor Binding Affinity of this compound
| Receptor | Affinity (Ki) | Notes |
| CB1 | 0.299–538 nM | High affinity; part of a library study researchgate.netebi.ac.uknih.gov. |
| CB2 | 0.912–2190 nM | High affinity; part of a library study researchgate.netebi.ac.uknih.gov. Higher potency at CB2 than CB1 indicated nih.gov. |
Receptor Agonist Efficacy and Potency Determination in In Vitro Systems
In vitro functional assays have characterized this compound as a potent and efficacious agonist at both CB1 and CB2 receptors. Studies employing fluorescence-based membrane potential assays have shown that compounds within the this compound structural class act as sub-nanomolar to sub-micromolar agonists at CB1 receptors, with reported pEC50 values ranging from less than 5 to 9.48 ± 0.14. For CB2 receptors, the pEC50 values fall between 5.92 ± 0.16 and 8.64 ± 0.15 frontiersin.org. These findings indicate that this compound can effectively activate these receptors, leading to downstream signaling cascades frontiersin.orgfrontiersin.org. While generally classified as high efficacy agonists, some studies suggest that this compound may exhibit lower potency and efficacy compared to other well-established SCRAs or reference compounds like CP55,940 nih.gov. Specifically, this compound has been noted as being efficacious but having lower potency than many other SCRAs and demonstrating significantly less efficacy than compounds such as CP55,940, 5F-EDMB-PINACA, and FUB-AKB48 in certain assays nih.gov.
Table 2: In Vitro Functional Activity of this compound (Agonist Potency and Efficacy)
| Receptor | Assay Type | Potency (EC50 / pEC50) | Efficacy (Emax) | Notes |
| CB1 | Membrane Potential Assay | Sub-nanomolar to sub-micromolar (pEC50 < 5 to 9.48 ± 0.14) | High efficacy agonist | Part of a library study frontiersin.org. Lower potency and efficacy compared to some SCRAs and CP55,940 nih.gov. |
| CB2 | Membrane Potential Assay | Sub-nanomolar to sub-micromolar (pEC50 5.92 ± 0.16 to 8.64 ± 0.15) | High efficacy agonist | Part of a library study frontiersin.org. Higher potency at CB2 than CB1 nih.gov. |
Biased Agonism and Downstream Signaling Pathway Investigations (In Vitro)
The concept of biased agonism, where a ligand preferentially activates specific downstream signaling pathways over others, is a critical area of research for understanding the complex pharmacology of SCRAs. While many SCRAs are known to recruit β-arrestin proteins, a key pathway in G protein-coupled receptor signaling, the degree and pattern of this recruitment can vary significantly between compounds who.intresearchgate.netnih.gov. Studies examining SCRAs, including those structurally related to this compound, have explored their ability to induce β-arrestin recruitment, often in comparison to reference agonists like CP55,940 who.intnih.gov. Some research indicates that this compound, in the context of broader SCRA libraries, may exhibit efficacies at CB1 and CB2 receptors that are not significantly different from each other nih.gov. This observation could suggest a more balanced signaling profile for this compound compared to other SCRAs that demonstrate pronounced bias towards specific pathways, such as the β-arrestin pathway who.intnih.gov. However, further detailed investigations are needed to fully delineate the specific downstream signaling pathways activated by this compound and to quantify any potential signaling bias.
Compound Glossary:
This compound (this compound / APP-BINACA): A synthetic cannabinoid receptor agonist.
ADB-BUTINACA: A synthetic cannabinoid receptor agonist, often studied alongside this compound.
CP55,940: A synthetic cannabinoid agonist commonly used as a reference compound in research.
THC (Δ⁹-tetrahydrocannabinol): The primary psychoactive component of cannabis, used as a reference compound.
FUB-144: A synthetic cannabinoid receptor agonist.
5F-EDMB-PINACA: A synthetic cannabinoid receptor agonist.
FUB-AKB48: A synthetic cannabinoid receptor agonist.
Metabolic Profiling and Metabolite Identification of App Butinaca
In Vitro Metabolism Studies Using Human Liver Microsomes and Hepatocytes
The elucidation of APP-BUTINACA's metabolic pathways has been primarily driven by the analysis of authentic biological samples obtained from forensic casework rather than comprehensive in vitro studies. While in vitro models such as human liver microsomes (HLM) and cryopreserved human hepatocytes (HHeps) are standard for predicting in vivo metabolism of new psychoactive substances, detailed studies applying these methods to this compound have not been extensively documented in the scientific literature nih.govdls.com.
The primary characterization of this compound metabolites in humans was achieved through the analysis of blood and urine samples from forensic investigations nih.gov. This approach provides direct evidence of the metabolites formed in the human body following consumption, offering crucial data for forensic scientists. While this method confirms the presence of in vivo metabolites, it does not provide the controlled environment of in vitro studies that allows for detailed investigation of metabolic rates and reaction phenotyping dls.comsemanticscholar.org.
Identification and Characterization of Phase I and Phase II Metabolites
Analysis of biological specimens from forensic cases has led to the identification of several Phase I metabolites of this compound. Phase I metabolism typically involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the parent compound.
Through high-resolution mass spectrometry analysis of human blood and urine samples, five metabolites of this compound have been identified nih.gov. The major biotransformations observed were hydroxylation and hydrolysis. Two of the key metabolites identified are:
4-HO-APP-BINACA : This metabolite is a product of hydroxylation, where a hydroxyl group is added to the phenyl group of the L-phenylalanine moiety.
APP-BINACA 3-phenylpropanoic acid : This metabolite results from the hydrolysis of the amide linkage, cleaving the L-phenylalanine group and subsequently forming a carboxylic acid.
Information regarding Phase II metabolites, which typically involve conjugation with endogenous molecules like glucuronic acid, has not been reported in the available scientific literature for this compound.
Below is a data table summarizing the identified Phase I metabolites of this compound.
Enzymatic Pathways Involved in this compound Biotransformation (e.g., CYP450 isoforms)
The specific enzymatic pathways responsible for the biotransformation of this compound have not yet been elucidated in the scientific literature. Phase I metabolism of many synthetic cannabinoids is heavily mediated by the cytochrome P450 (CYP) enzyme system, with specific isoforms like CYP3A4, CYP2C19, CYP1A2, and CYP2D6 often playing significant roles nih.govmdpi.com. However, studies to identify the particular CYP isoforms involved in the metabolism of this compound have not been published. Therefore, it remains unknown which specific enzymes catalyze the observed hydroxylation and hydrolysis reactions.
Development of Metabolite Biomarkers for Analytical Research
The development of reliable metabolite biomarkers is essential for the forensic and clinical detection of synthetic cannabinoid use. Since parent compounds are often rapidly metabolized and may be present in biological fluids at very low concentrations, analytical methods typically target the more abundant and longer-lasting metabolites researchgate.net.
For this compound, the metabolites identified in authentic human samples are the most suitable biomarkers for confirming consumption nih.gov. The detection of 4-HO-APP-BINACA and APP-BINACA 3-phenylpropanoic acid in urine or blood provides strong evidence of exposure to the parent compound. As the characterization of this compound and its metabolites is still a relatively new area of research, these compounds are considered primary targets for inclusion in analytical testing workflows by forensic toxicology laboratories nih.gov. Their presence can be used to identify this compound as a possible factor in adverse events, including death investigations and impaired driving cases nih.gov.
Table of Mentioned Compounds
Advanced Analytical Methodologies for App Butinaca Detection and Characterization
Chromatographic and Spectrometric Techniques for Parent Compound Analysis
The structural elucidation and routine identification of App-butinaca are predominantly achieved through a combination of chromatographic separation and spectrometric detection. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy are the principal techniques employed for the definitive analysis of the parent compound. who.int
GC-MS is a robust technique for the analysis of this compound, particularly in seized drug materials. The methodology involves the separation of the compound from a mixture based on its volatility and interaction with a stationary phase within a capillary column, followed by its ionization and fragmentation to produce a characteristic mass spectrum.
One of the challenges in GC-MS analysis is the potential co-elution of this compound with its synthetic precursors, which can interfere with accurate identification and quantification. caymanchem.com To address this, specific GC methods have been developed to achieve baseline separation. An example of such a method utilizes a DB-35MS column, which has demonstrated successful differentiation of this compound from its precursor. caymanchem.com The operating parameters for a typical GC-MS analysis are detailed in the table below.
| Parameter | Condition |
|---|---|
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or DB-35MS caymanchem.comaustinpublishinggroup.com |
| Injector Temperature | 250°C to 300°C caymanchem.comaustinpublishinggroup.com |
| Oven Program | Initial temperature of 100°C held for 1.5 min, then ramped at 25°C/min to 280°C and held for 15 min austinpublishinggroup.com |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min austinpublishinggroup.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV austinpublishinggroup.com |
| Mass Scan Range | 42-550 amu austinpublishinggroup.com |
Liquid chromatography coupled with various mass spectrometry detectors is a cornerstone for the detection and characterization of this compound, especially in biological matrices. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), and ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) are frequently utilized. researchgate.net These methods offer high sensitivity and selectivity, allowing for the detection of trace amounts of the compound.
The separation is typically achieved using reverse-phase columns, such as a Waters Acquity UPLC HSS T3 or a UPLC BEH C18 column. nih.govresearchgate.netakjournals.com The mobile phases commonly consist of a mixture of an aqueous component with additives like ammonium formate and formic acid, and an organic solvent such as acetonitrile or methanol. researchgate.netnih.govakjournals.com Detection is often performed in positive electrospray ionization (ESI) mode, monitoring for specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for quantitative analysis. researchgate.netakjournals.com
| Parameter | Condition |
|---|---|
| Column | Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) nih.govresearchgate.netakjournals.com |
| Mobile Phase A | 20 mmol/L ammonium acetate, 0.1% formic acid, and 5% acetonitrile in water or 0.1% formic acid in water nih.govresearchgate.netakjournals.com |
| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid researchgate.netnih.govresearchgate.netakjournals.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) akjournals.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netakjournals.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to elucidate the precise arrangement of atoms within the molecule. This technique is particularly valuable for the characterization of new psychoactive substances where reference standards may not be readily available. The analysis is typically performed using a high-field NMR spectrometer, such as a 400 MHz instrument. who.int
Quantitative Analysis Methods in Research Matrices
The quantification of this compound in various research matrices, such as hair and plasma, is essential for understanding its prevalence and distribution. nih.govakjournals.com LC-MS/MS is the most common technique for the quantitative analysis of this compound due to its high sensitivity and specificity. nih.govakjournals.com These methods are capable of detecting the compound at very low concentrations, often in the picogram per milligram (pg/mg) range for hair analysis and nanogram per milliliter (ng/mL) range for plasma. nih.govakjournals.comnih.gov
For instance, a validated UPLC-MS/MS method for the analysis of this compound in hair has been reported with a lower limit of quantitation (LLOQ) ranging from 1 to 10 pg/mg. nih.gov Another study detailing the quantification of this compound in rat plasma using UPLC-MS/MS reported a linear range of 1 to 1,000 ng/mL, with a lower limit of quantification of 1.0 ng/mL. akjournals.com
Method Validation Parameters (Specificity, Sensitivity, Precision, Accuracy, Matrix Effects, Recovery)
To ensure the reliability of analytical results, quantitative methods for this compound must be thoroughly validated. This process involves the assessment of several key parameters in accordance with international guidelines. unipd.itunodc.orgsadcas.org
Specificity/Selectivity: This parameter ensures that the analytical method can unequivocally identify and quantify this compound in the presence of other components in the sample matrix. sadcas.org
Sensitivity (LOD/LOQ): The limit of detection (LOD) is the lowest concentration of this compound that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sadcas.org For this compound, LODs have been reported in the range of 0.5 to 5 pg/mg in hair and as low as 0.3 ng/mL in plasma. nih.govakjournals.com
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. These are typically assessed at different concentration levels and on different days. For this compound, intra- and inter-day precision values are generally below 15%, with accuracy ranging from 92% to 111%. researchgate.netakjournals.com
Matrix Effects and Recovery: Matrix effects are the influence of other components in the sample on the ionization of this compound, which can affect the accuracy of quantification. Recovery is the efficiency of the extraction process. These parameters are crucial for ensuring the reliability of results in complex matrices like hair and blood. nih.govresearchgate.net
| Parameter | Matrix | Value/Range |
|---|---|---|
| Linearity | Hair | 20-20,000 pg/mg nih.gov |
| Rat Plasma | 1-1,000 ng/mL akjournals.com | |
| LOD | Hair | 0.5-5 pg/mg nih.gov |
| Rat Plasma | 0.3 ng/mL akjournals.com | |
| LLOQ | Hair | 1-10 pg/mg nih.gov |
| Rat Plasma | 1.0 ng/mL akjournals.com | |
| Accuracy | Rat Plasma | 92%-111% akjournals.com |
| Precision (RSD%) | Rat Plasma | <14% akjournals.com |
| Recovery | Hair | 36.1%-93.3% nih.gov |
| Rat Plasma | 87%-90% akjournals.com | |
| Matrix Effect | Hair | 19.1%-110.0% nih.gov |
| Rat Plasma | 104%-111% akjournals.com |
Application of Analytical Reference Materials and Certified Reference Materials
The use of high-purity analytical reference materials and certified reference materials (CRMs) is fundamental to achieving accurate and reliable results in the analysis of this compound. caymanchem.com These materials are used for instrument calibration, method validation, and as quality control samples to ensure the ongoing performance of analytical methods.
Analytical reference standards for this compound and some of its metabolites are commercially available. who.int Furthermore, CRMs for this compound are also available, which are produced and certified under internationally recognized standards such as ISO/IEC 17025 and ISO 17034. caymanchem.comcaymanchem.com The certificate of analysis for a CRM provides the certified property values and their associated uncertainties, ensuring metrological traceability. caymanchem.com The use of isotopically labeled internal standards, such as deuterated analogs, is also a common practice in quantitative mass spectrometric methods to correct for variations in sample preparation and instrument response. caymanchem.com
Trends and Monitoring in Forensic and Research Contexts of App Butinaca
Analytical Strategies for Identification in Forensic Casework Samples
The identification of App-butinaca in forensic casework relies on advanced analytical techniques capable of detecting and confirming its presence in complex biological and seized drug matrices. Liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has been instrumental in its initial detection in blood samples from forensic casework researchgate.netforensicmag.comnih.gov. This technique offers high resolution and accurate mass measurements, crucial for precise identification and structural elucidation of emerging compounds nih.gov.
Gas chromatography mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are also employed for the characterization of this compound, particularly in seized drug materials researchgate.netforensicmag.comnih.gov. These methods provide complementary data for unambiguous identification. Forensic laboratories are advised to incorporate this compound into their routine testing workflows to ensure its detection and confirmation researchgate.netnih.gov.
A significant challenge in the analysis of synthetic cannabinoids, including this compound, is the presence of structurally similar compounds. For instance, this compound shares a similar chemical formula and parent mass with other synthetic cannabinoids like ADB-PINACA and MDMB-BINACA. However, differences in their chemical behavior and mass fragmentation patterns allow for their differentiation during analytical testing forensicmag.com.
Table 1: Analytical Techniques for this compound Identification
| Technique | Application | Key Features |
| LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) | Identification in biological samples (e.g., blood) | High resolution, accurate mass measurements, sensitive detection researchgate.netforensicmag.comnih.govnih.gov |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Characterization in seized drug material | Separation and identification based on mass spectra researchgate.netforensicmag.comnih.gov |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Characterization of seized drug material | Structural elucidation, confirmation of molecular structure researchgate.netforensicmag.comnih.gov |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Quantification of related compounds (e.g., ADB-BUTINACA) | Sensitive and selective detection, quantitative analysis who.intakjournals.com |
Monitoring and Surveillance Methodologies for Emerging Compounds
The rapid emergence and evolution of synthetic cannabinoids necessitate continuous monitoring and surveillance. This compound was first reported in Europe in January 2019 and subsequently detected in the United States in March 2019 researchgate.netforensicmag.comnih.gov. Its prevalence has been observed to be increasing, highlighting the need for proactive surveillance researchgate.netnih.gov.
Methodologies for monitoring emerging compounds like this compound include the utilization of early warning systems, dedicated monitoring programs, and routine drug and toxicology testing rti.org. Forensic scientists and public health officials must remain aware of the potential presence and impact of such substances researchgate.netnih.gov. The development and application of targeted analytical screening methods for characteristic metabolites are also crucial for tracking prevalence mmu.ac.uk.
Trend Analysis and Prevalence Studies in Research Samples
Prevalence studies and trend analysis of this compound provide critical insights into its circulation. Between February and March 2019, this compound was identified in 11 forensic toxicology cases across five states in the United States, primarily in postmortem investigations and impaired driving incidents researchgate.netnih.govcfsre.org. It first appeared in European seizure data in early 2019 vulcanchem.com.
Research indicates that the frequency of this compound detection is increasing researchgate.netnih.gov. While specific prevalence data across broad research samples may still be developing, its consistent identification in forensic casework suggests a growing presence. For context, related compounds like ADB-BUTINACA have also shown increasing prevalence, being detected in routine Swedish forensic toxicology cases and seized materials in prisons rti.org. In one study, ADB-BUTINACA was detected in 10 participants of the IONA study presenting with toxicity since February 2021 researchgate.net. This compound is also commercially available as an analytical reference material, underscoring its role in research and forensic applications caymanchem.combertin-bioreagent.com.
Table 2: Forensic Case Data and Co-detections for this compound
| Characteristic | Frequency (%) | Source |
| Total Forensic Cases | 11 | researchgate.netnih.govcfsre.org |
| Geographical Distribution | 5 US States | researchgate.netnih.govcfsre.org |
| Case Types | ||
| - Postmortem | 81.8% | vulcanchem.com |
| - Impaired Driving | 18.2% | vulcanchem.com |
| Co-Detected Substances | ||
| - 4F-MDMB-BINACA | 81.8% | researchgate.netcfsre.orgvulcanchem.com |
| - Ethanol (B145695) | 45.5% | vulcanchem.com |
| - Fentanyl | 27.3% | vulcanchem.com |
Co-detection with Other Synthetic Cannabinoids or Substances in Research Samples
This compound is frequently encountered in co-detection scenarios with other synthetic cannabinoids and, in some instances, other controlled substances. In forensic casework, this compound was commonly found in combination with 4F-MDMB-BINACA, a potent synthetic cannabinoid, in a significant majority of identified cases (81.8%) researchgate.netcfsre.orgvulcanchem.com. This co-occurrence can complicate toxicological interpretations and may indicate polydrug use patterns.
Beyond other synthetic cannabinoids, this compound has also been identified alongside substances such as ethanol and fentanyl in forensic investigations vulcanchem.com. The simultaneous presence of multiple psychoactive substances is a common characteristic of NPS use, posing challenges for accurate attribution of observed effects and for comprehensive toxicological analysis. The broader landscape of emerging SCRAs, including various BINACA and PINACA derivatives, highlights the dynamic nature of the NPS market and the importance of broad-spectrum analytical capabilities forensicmag.comrti.orgresearchgate.netwikipedia.orgfrontiersin.org.
Future Directions and Research Gaps in App Butinaca Studies
Elucidation of Uncharacterized Metabolic Pathways and Novel Metabolite Discovery
The metabolism of APP-BUTINACA, while partially characterized, still presents numerous unanswered questions. In vitro studies utilizing human liver microsomes and hepatocytes have identified several phase I and phase II metabolic pathways. dundee.ac.uknih.gov Key biotransformations include hydroxylation of the N-butyl side chain, hydrolysis of the terminal amide group, and formation of a dihydrodiol on the indazole core. nih.gov One of the major metabolites identified is the product of amide hydrolysis, leading to the formation of this compound phenylpropanoic acid. nih.govcaymanchem.com
However, the complete in vivo metabolic profile in humans remains to be fully elucidated. Research on the related compound ADB-BUTINACA has shown that a dihydrodiol metabolite is predominant in urine, a finding that requires confirmation for this compound. nih.gov Studies have identified various metabolites for ADB-BUTINACA, including products of dehydrogenation, dihydrodiol formation, amide hydrolysis, hydroxylation, and glucuronidation. dundee.ac.uk The two most abundant metabolites in human hepatocyte incubations of ADB-BUTINACA were a dihydrodiol metabolite and a mono-hydroxylated metabolite on the indazole ring. nih.govresearchgate.net Further research is necessary to determine if this compound follows a similar metabolic pattern and to identify unique or previously uncharacterized metabolites. researchgate.net The discovery of novel metabolites is crucial for developing reliable biomarkers for forensic and clinical screening. ojp.gov
Table 1: Identified Metabolic Pathways for this compound and Related Analogs
| Metabolic Reaction | Location on Molecule | Resulting Metabolite Type | Reference |
|---|---|---|---|
| Amide Hydrolysis | L-phenylalanine linker | Carboxylic acid metabolite | nih.govcaymanchem.com |
| Hydroxylation | N-butyl tail | Hydroxylated metabolite | nih.govnih.gov |
| Dihydrodiol Formation | Indazole core | Dihydrodiol metabolite | nih.gov |
| Dehydrogenation | N-butyl tail | Ketone metabolite | nih.gov |
| N-dealkylation | Indazole nitrogen | Dealkylated metabolite | nih.gov |
| Glucuronidation | Hydroxylated positions | Phase II conjugate | dundee.ac.uk |
Expansion of Systematic Library Synthesis for Comprehensive SAR Elucidation
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences the pharmacological activity of synthetic cannabinoids. For this compound and its analogs, SAR studies have revealed key determinants of their affinity and efficacy at cannabinoid receptors CB1 and CB2. nih.govrsc.org Research involving systematic libraries of amino acid-derived indole-, indazole-, and 7-azaindole-3-carboxamides has provided valuable insights. rsc.orgresearchgate.net
These studies have generally shown that for a given core structure, the affinity and potency follow the trend: tert-leucinamide (ADB) > valinamide (B3267577) (AB) > phenylalaninamide (APP). nih.govresearchgate.net Furthermore, the nature of the heterocyclic core is also critical, with indazole cores generally conferring higher affinity and potency than indole (B1671886) or 7-azaindole (B17877) cores. nih.govresearchgate.net While this compound itself has been shown to have a lower in vivo cannabimimetic response compared to ADB-BUTINACA, it still acts as an agonist at CB1 and CB2 receptors. nih.govrsc.org
A significant gap remains in the comprehensive exploration of the chemical space around the this compound scaffold. The synthesis and pharmacological evaluation of a wider array of analogs with diverse substitutions on the indazole ring, the butyl chain, and the phenylalanine moiety are needed. nih.gov Such expanded libraries would allow for a more detailed mapping of the SAR landscape, potentially identifying analogs with unique pharmacological profiles and aiding in the prediction of the properties of future emerging compounds. researchgate.net
Table 2: Structure-Activity Relationship Trends for this compound and Analogs
| Structural Modification | Impact on CB1/CB2 Activity | Reference |
|---|---|---|
| Amino Acid Headgroup (tert-leucinamide vs. phenylalaninamide) | tert-leucinamide > phenylalaninamide (in terms of affinity and potency) | nih.govresearchgate.net |
| Heterocyclic Core (Indazole vs. Indole vs. 7-Azaindole) | Indazole > Indole > 7-Azaindole (in terms of affinity and potency) | nih.govresearchgate.net |
| N-Alkyl Chain Length | Butyl group contributes to receptor binding | researchgate.net |
Advanced Computational Modeling for Ligand-Receptor Interactions and De Novo Design
Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are powerful tools for investigating the interactions between synthetic cannabinoids and their receptor targets. nih.govuctm.edu These methods can provide detailed insights into the binding modes of ligands like this compound within the CB1 and CB2 receptor binding pockets. nih.gov For instance, modeling suggests that the heterocyclic core forms π–π stacking interactions with key phenylalanine residues, while the amide linker participates in hydrogen bonding. nih.gov
While these models are informative, there is a need for more refined computational studies specifically tailored to the growing class of amino acid-derived synthetic cannabinoids. Advanced techniques like well-tempered metadynamics can be employed to simulate the unbinding pathways of these ligands, offering a more dynamic picture of ligand-receptor interactions. nih.gov Such studies can help to differentiate the binding kinetics and signaling pathways of newer compounds compared to classical cannabinoids. nih.gov
Furthermore, the development of robust computational models can facilitate the de novo design of novel compounds. nih.govresearchgate.net By understanding the precise structural requirements for receptor binding and activation, it is possible to design molecules with specific desired properties. biorxiv.orgbiorxiv.org This predictive capability is not only valuable for academic research but also for forensic intelligence, as it could help to anticipate the structures of next-generation synthetic cannabinoids.
Methodological Advancements in High-Throughput Detection and Characterization of Emerging Analogs
The rapid emergence of new synthetic cannabinoid analogs presents a significant challenge for forensic and clinical laboratories. ojp.gov Current analytical methods for the detection of this compound and its metabolites primarily rely on sophisticated instrumentation such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov While highly effective, these methods can be resource-intensive and may not be suitable for high-throughput screening.
There is a pressing need for the development of more rapid and cost-effective detection methods that can be implemented for large-scale screening. nih.gov The development of targeted assays for known metabolites, such as this compound phenylpropanoic acid, is a step in this direction. caymanchem.com Additionally, high-resolution mass spectrometry (HRMS) offers a powerful tool for non-targeted screening, allowing for the retrospective analysis of data to identify new or unexpected compounds. nih.gov
Future research should focus on optimizing existing methods and exploring novel analytical strategies to improve throughput and sensitivity. researchgate.net This includes the development of new extraction techniques and the validation of analytical methods across various biological matrices, including blood, urine, and hair. nih.gov Such advancements are essential to keep pace with the ever-evolving landscape of synthetic cannabinoids and to ensure their timely and accurate detection.
Q & A
Q. What are the standard methodologies for characterizing the physicochemical properties of APP-BUTINACA in preliminary research?
To establish foundational data, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Reproducibility requires adherence to protocols such as those outlined in the Beilstein Journal of Organic Chemistry, which emphasize detailed experimental descriptions, including solvent systems, temperature controls, and calibration standards . Cross-validation using differential scanning calorimetry (DSC) or X-ray crystallography can further verify crystallinity and thermal stability .
Q. How should researchers design initial in vitro experiments to assess the receptor binding affinity of this compound?
Begin with competitive radioligand binding assays using human cannabinoid receptors (CB1/CB2) expressed in transfected cell lines. Optimize assay conditions (e.g., buffer pH, incubation time) based on prior cannabinoid studies to minimize nonspecific binding. Include positive controls (e.g., CP 55,940) and negative controls (vehicle-only samples). Data interpretation should follow the principles of dose-response curves, with IC50 values calculated using nonlinear regression models. Ensure adherence to statistical power calculations to determine sample size, as recommended in guidance for experimental design .
Q. What analytical techniques are essential for ensuring the purity and structural integrity of synthesized this compound samples?
Combine orthogonal methods:
- HPLC with UV detection for quantifying impurities (>95% purity threshold).
- Gas chromatography-mass spectrometry (GC-MS) for volatile byproduct identification.
- Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups. Document all synthetic steps and purification processes in detail to enable replication, aligning with reproducibility standards for novel compounds .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound’s metabolic pathway data across different experimental models (e.g., in vitro vs. in vivo)?
Apply a triangulation approach :
- Compare metabolic stability assays (e.g., liver microsomes vs. hepatocytes) to identify enzyme-specific degradation pathways.
- Use isotopic labeling or tandem MS to trace metabolite formation kinetics.
- Conduct species-specific cytochrome P450 inhibition studies to explain interspecies variability. Contradictions often arise from differences in experimental conditions (e.g., substrate concentrations, incubation times), necessitating sensitivity analyses and iterative refinement of hypotheses .
Q. What strategies are recommended for integrating multi-omics data (e.g., proteomics, metabolomics) to study this compound’s systemic effects?
Adopt a systems biology framework :
- Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed biological networks.
- Apply machine learning algorithms (e.g., random forests) to prioritize biomarkers linked to neurotoxicity or metabolic dysregulation.
- Validate findings through in silico docking studies to correlate receptor binding affinities with observed omics signatures. Ensure metadata complies with FAIR principles (Findable, Accessible, Interoperable, Reusable) to facilitate cross-study comparisons .
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound neurotoxicity studies?
Employ mixed-effects models to account for intra-subject variability in longitudinal studies. For non-linear responses, use Hill equation fitting or Bayesian hierarchical models to estimate EC50 values and confidence intervals. Address outliers via robust regression techniques (e.g., Tukey’s biweight) rather than exclusion, preserving data integrity. Pre-register analysis plans to mitigate bias, as emphasized in open science guidelines .
Ethical and Reproducibility Considerations
Q. How should ethical considerations be integrated into human tissue-based studies of this compound’s pharmacological effects?
- Obtain informed consent for tissue use, specifying research objectives and data anonymization protocols.
- Follow institutional review board (IRB) guidelines for secondary use of biospecimens, particularly when linking to health records.
- Disclose potential conflicts of interest (e.g., funding sources) in publications, as mandated by ethical research frameworks .
Q. What open science practices enhance reproducibility in this compound research, particularly regarding data sharing and metadata documentation?
- Deposit raw datasets (e.g., NMR spectra, binding assay results) in public repositories like Zenodo or Figshare, using discipline-specific metadata standards (e.g., MIAME for omics data).
- Publish preprints alongside peer-reviewed articles to accelerate transparency.
- Document experimental protocols on platforms like Protocols.io , ensuring step-by-step replicability. These practices align with EU funding requirements for open access to research outputs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
